Cas no 926231-85-8 (N-1-(4-fluorophenyl)ethylcyclopropanamine)
N-1-(4-fluorophenyl)ethylcyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
- N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
- AGN-PC-015XG5
- CTK6A5089
- SBB074416
- AG-C-73345
- cyclopropyl[(4-fluorophenyl)ethyl]amine
- CYCLOPROPYL-[1-(4-FLUORO-PHENYL)-ETHYL]-AMINE
- N-1-(4-fluorophenyl)ethylcyclopropanamine
- 926231-85-8
- AKOS000134377
- DB-319041
- N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW: 179.23
- EN300-162705
- DTXSID60588359
- Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl ]-amine
- AKOS017280059
- N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW
-
- MDL: MFCD09050918
- Inchi: 1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
- InChI Key: NJOWFYKNUVBXGE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C)NC1CC1
Computed Properties
- Exact Mass: 179.111027613Da
- Monoisotopic Mass: 179.111027613Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.07
- Boiling Point: 238℃
- Flash Point: 98℃
N-1-(4-fluorophenyl)ethylcyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203566-1g |
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine |
926231-85-8 | 95% | 1g |
$470 | 2021-06-15 | |
| Fluorochem | 088765-1g |
Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amine |
926231-85-8 | 1g |
£427.00 | 2022-02-28 | ||
| Chemenu | CM203566-1g |
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine |
926231-85-8 | 95% | 1g |
$470 | 2023-02-17 | |
| Enamine | EN300-162705-50mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 50mg |
$107.0 | 2023-09-22 | ||
| Enamine | EN300-162705-100mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 100mg |
$112.0 | 2023-09-22 | ||
| Enamine | EN300-162705-250mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 250mg |
$117.0 | 2023-09-22 | ||
| Enamine | EN300-162705-500mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 500mg |
$122.0 | 2023-09-22 | ||
| Enamine | EN300-162705-1000mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 1000mg |
$128.0 | 2023-09-22 | ||
| Enamine | EN300-162705-2500mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 2500mg |
$252.0 | 2023-09-22 | ||
| Enamine | EN300-162705-5000mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 5000mg |
$386.0 | 2023-09-22 |
N-1-(4-fluorophenyl)ethylcyclopropanamine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-1-(4-fluorophenyl)ethylcyclopropanamine
Introduction to N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8)
N-1-(4-fluorophenyl)ethylcyclopropanamine, a compound with the chemical identifier CAS No. 926231-85-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenyl group and a cyclopropanamine moiety imparts distinct chemical properties that make it a promising candidate for further exploration.
The structural composition of N-1-(4-fluorophenyl)ethylcyclopropanamine is meticulously designed to enhance its pharmacological activity. The 4-fluorophenyl group, known for its ability to modulate electronic properties and metabolic stability, plays a crucial role in determining the compound's interaction with biological targets. Additionally, the cyclopropanamine moiety contributes to the molecule's rigidity, which can be advantageous in achieving high binding affinity and selectivity.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The incorporation of a 4-fluorophenyl group in N-1-(4-fluorophenyl)ethylcyclopropanamine aligns with this trend, making it a valuable asset in the quest for novel therapeutic agents. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of molecules, thereby improving their efficacy and safety profiles.
The cyclopropanamine core of N-1-(4-fluorophenyl)ethylcyclopropanamine is another key feature that contributes to its unique chemical profile. Cyclopropanamides are known for their ability to engage in specific interactions with biological targets, often leading to potent and selective binding. This structural motif has been extensively studied in the development of drugs targeting various diseases, including neurological disorders and cancer.
Recent research has highlighted the potential of N-1-(4-fluorophenyl)ethylcyclopropanamine as a lead compound for the development of new therapeutic agents. Preclinical studies have shown promising results in terms of its ability to modulate specific biological pathways. For instance, its interaction with certain enzymes and receptors has been found to exhibit inhibitory effects that could be beneficial in treating conditions such as inflammation and neurodegeneration.
The synthesis of N-1-(4-fluorophenyl)ethylcyclopropanamine involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The introduction of the 4-fluorophenyl group necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the cyclopropanamine ring requires careful optimization to achieve the desired product without unwanted side reactions.
The pharmacological properties of N-1-(4-fluorophenyl)ethylcyclopropanamine are further enhanced by its solubility characteristics. Unlike many fluorinated aromatic compounds that exhibit poor water solubility, this molecule has been engineered to be more soluble in aqueous environments. This improvement is crucial for drug development, as it facilitates formulation into oral and injectable medications, thereby enhancing patient compliance and therapeutic outcomes.
In conclusion, N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of a 4-fluorophenyl group and a cyclopropanamine moiety, make it a promising candidate for further exploration in drug development. The compound's favorable pharmacokinetic properties and potential therapeutic applications underscore its importance as a lead molecule in medicinal chemistry research.
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